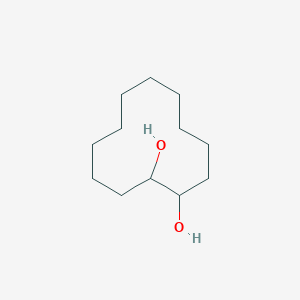

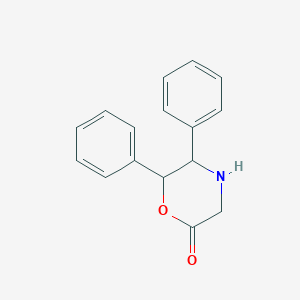

5,6-Diphenylmorpholin-2-one

Overview

Description

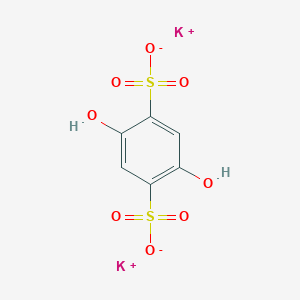

5,6-Diphenylmorpholin-2-one is a compound with the molecular weight of 253.3 . It appears as a white to light-yellow powder or crystals .

Synthesis Analysis

The synthesis of optically pure 4-Boc-5,6-diphenylmorpholin-2-one and 4-Cbz-5,6-diphenylmorpholin-2-one involves the reaction of (+)- or (-)-2-amino-1,2-diphenylethanol with ethyl bromoacetate, followed by N-protection, and p-TsOH-mediated ring-closure .Molecular Structure Analysis

The molecular formula of 5,6-Diphenylmorpholin-2-one is C16H15NO2 .Chemical Reactions Analysis

5,6-Diphenylmorpholin-2-one can be used as synthons for the asymmetric synthesis of N-protected α-amino acids . The morpholinone-based chiral templates provide a range of chemical reactivity for C-C bond-forming processes .Physical And Chemical Properties Analysis

5,6-Diphenylmorpholin-2-one has a boiling point of 444°C at 760 mmHg . It is a solid at room temperature .Scientific Research Applications

Synthesis of Optically Pure Compounds

5,6-Diphenylmorpholin-2-one can be used in the synthesis of optically pure compounds . This involves the reaction of (+)- or (-)-2-amino-1,2-diphenylethanol with ethyl bromoacetate, followed by N-protection, and p -TsOH-mediated ring-closure .

Asymmetric Synthesis of N-Protected α-Amino Acids

The compound can be used as a synthon for the asymmetric synthesis of N-protected α-amino acids . These lactones are quite stable to storage and handling .

Template for Construction of α-Amino Acids

5,6-Diphenylmorpholin-2-one and its derivatives serve as chiral, non-racemic templates for the construction of α-amino acids . These amino acids are found in a large number of biologically important metabolites and natural products .

Asymmetric [1,3] Dipolar Cycloaddition Reaction

The compound can be used in the asymmetric [1,3] dipolar cycloaddition reaction, which enables diastereoselective double alkylation in the construction of densely functionalized pyrrolidines .

Coupling with Electrophiles and Nucleophiles

The methylene carbon of the morpholinone can be coupled with a variety of electrophiles and nucleophiles to provide optically pure α-homologated amino acids after cleavage of the chiral template .

Trans-Homologation through Wittig Olefination

The morpholinone can be selectively trans-homologated through Wittig olefination followed by reduction .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that the compound can be used as a synthon for the asymmetric synthesis of n-protected α-amino acids .

Mode of Action

The mode of action of 5,6-Diphenylmorpholin-2-one involves its use as an intermediate in the synthesis of α-amino acid derivatives . It serves as a chiral, non-racemic template for the construction of α-amino acids . The compound can be coupled with a variety of electrophiles and nucleophiles to provide optically pure α-homologated amino acids after cleavage of the chiral template .

Biochemical Pathways

The biochemical pathways affected by 5,6-Diphenylmorpholin-2-one are related to the synthesis of α-amino acids . These amino acids are found in a large number of biologically important metabolites and natural products . The compound offers great versatility for preparing structurally diverse amino acids in high optical purity .

Pharmacokinetics

It is known that the compound is quite stable to storage and handling .

Result of Action

The result of the action of 5,6-Diphenylmorpholin-2-one is the production of optically pure α-homologated amino acids . These amino acids can be used in the synthesis of several complex alkaloid natural products .

properties

IUPAC Name |

5,6-diphenylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPOSIZJPSDSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633390 | |

| Record name | 5,6-Diphenylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Diphenylmorpholin-2-one | |

CAS RN |

19180-79-1 | |

| Record name | 5,6-Diphenylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 5,6-Diphenylmorpholin-2-one in organic synthesis?

A1: 5,6-Diphenylmorpholin-2-one, often protected with Boc or Cbz groups, serves as a valuable chiral template for synthesizing optically pure α-amino acids [, , , , ]. Its rigid structure and chiral centers allow for stereoselective reactions, leading to the formation of enantiomerically enriched amino acids.

Q2: How is 3-Bromo-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazin-2-one synthesized and utilized?

A3: This compound, also a valuable building block, is typically synthesized by reacting the parent 5,6-diphenylmorpholin-2-one with N-Bromosuccinimide []. It acts as an electrophilic glycine equivalent, enabling the preparation of various α-substituted-α-amino acids with high enantiomeric excess [].

Q3: Are there any reported applications of 5,6-Diphenylmorpholin-2-one beyond amino acid synthesis?

A4: Yes, researchers have employed 5,6-Diphenylmorpholin-2-one derivatives in the synthesis of spirooxindole pyrrolidines []. These compounds are formed through an asymmetric [, ] dipolar cycloaddition reaction with azomethine ylides derived from the morpholin-2-one.

Q4: What are the advantages of using 5,6-Diphenylmorpholin-2-one as a chiral auxiliary compared to other methods?

A5: While a direct comparison is not provided in the research, 5,6-Diphenylmorpholin-2-one's advantages likely stem from its ability to induce high diastereoselectivity during alkylation reactions [, ]. This leads to the formation of desired enantiomers of α-amino acids with greater purity and efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)

![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)

![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)